![molecular formula C8H13NO2 B14365250 Spiro[3-azabicyclo[3.2.0]heptane-6,2'-[1,3]dioxolane] CAS No. 90207-38-8](/img/structure/B14365250.png)
Spiro[3-azabicyclo[3.2.0]heptane-6,2'-[1,3]dioxolane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[3-azabicyclo[3.2.0]heptane-6,2’-[1,3]dioxolane]: is a unique chemical compound characterized by its spirocyclic structure. This compound is notable for its rigid bicyclic framework, which includes a nitrogen atom and a dioxolane ring. The presence of these functional groups makes it an interesting subject for various chemical and biological studies .
Vorbereitungsmethoden
The synthesis of Spiro[3-azabicyclo[3.2.0]heptane-6,2’-[1,3]dioxolane] typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Spiro[3-azabicyclo[3.2.0]heptane-6,2’-[1,3]dioxolane] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atom or the dioxolane ring.
Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield corresponding diols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
Spiro[3-azabicyclo[3.2.0]heptane-6,2’-[1,3]dioxolane] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with unique properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of Spiro[3-azabicyclo[3.2.0]heptane-6,2’-[1,3]dioxolane] involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can act as a nucleophile, participating in various biochemical pathways. The dioxolane ring can also interact with enzymes and receptors, influencing their activity. These interactions can lead to changes in cellular processes, making the compound useful in studying biological mechanisms .
Vergleich Mit ähnlichen Verbindungen
Spiro[3-azabicyclo[3.2.0]heptane-6,2’-[1,3]dioxolane] can be compared with other spirocyclic compounds such as:
- Spiro[bicyclo[3.1.1]heptane-2,2’-oxirane]
- Spiro[bicyclo[3.2.0]heptane-2,2’-oxirane]
These compounds share a similar spirocyclic framework but differ in their functional groups and overall structure. The presence of the nitrogen atom and the dioxolane ring in Spiro[3-azabicyclo[3.2.0]heptane-6,2’-[1,3]dioxolane] makes it unique, providing distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
90207-38-8 |
|---|---|
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
spiro[1,3-dioxolane-2,6'-3-azabicyclo[3.2.0]heptane] |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10-1)3-6-4-9-5-7(6)8/h6-7,9H,1-5H2 |
InChI-Schlüssel |
MKOVFRZQXCZRDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(O1)CC3C2CNC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-4-Methyl-5-[(4-methylphenyl)imino]furan-2(5H)-one](/img/structure/B14365170.png)
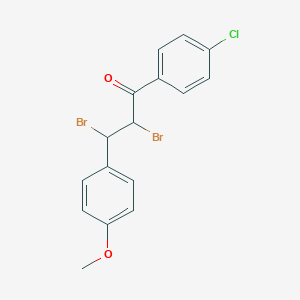
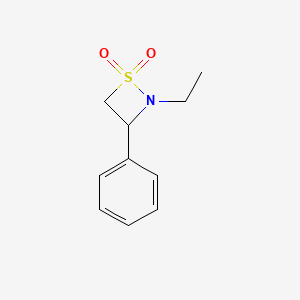
![[Fluoro(dimethyl)silyl]methyl 4-methylbenzoate](/img/structure/B14365191.png)
![(1S)-1-[tert-butyl(dimethyl)silyl]but-2-en-1-ol](/img/structure/B14365198.png)
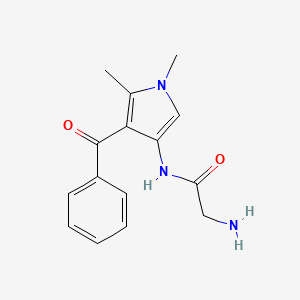
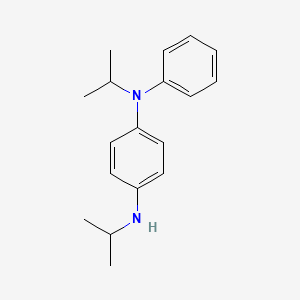
![(3-Methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diyl)dimethanol](/img/structure/B14365214.png)
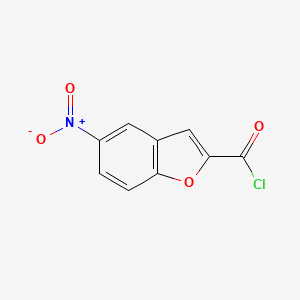
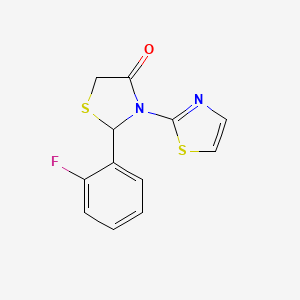
![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-dodecylbenzoate](/img/structure/B14365231.png)
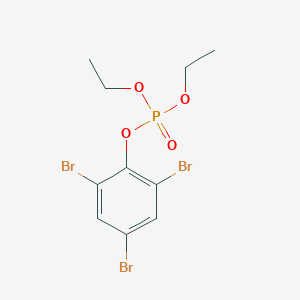
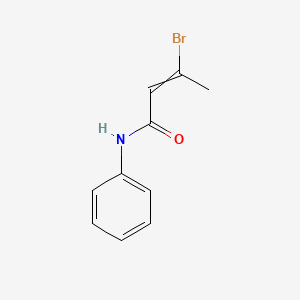
![N-[(Pyridin-3-yl)methyl]-1,2,3-benzotriazin-4-amine](/img/structure/B14365242.png)
